Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine
Description
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is a nitrogen mustard derivative characterized by two 2-chloroethyl groups and one 2-methoxyethyl group attached to a central nitrogen atom. Nitrogen mustards, such as HN-1, HN-2, and HN-3, are historically recognized for their vesicant and cytotoxic properties, primarily due to the reactivity of their chloroethyl groups, which form aziridinium intermediates capable of alkylating DNA . The introduction of a methoxyethyl group in this compound likely modulates its chemical reactivity, solubility, and biological activity compared to traditional nitrogen mustards.
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEQWUZHPNITDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180746 | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-92-5 | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DICHLORO-2''-METHOXYTRIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZJ75YA76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 2-Methoxyethylamine
The synthesis of 2-methoxyethylamine is a critical step, as it provides the 2-methoxyethyl moiety for the target compound. A patented method describes a multi-step process involving benzyl imine intermediates and methylation, followed by deprotection and purification steps to yield high-purity 2-methoxyethylamine.
Formation of Benzyl Imine Intermediate:
Benzaldehyde derivatives react with thanomin (a specific amine compound) in a benzene solution under reflux and azeotropic dehydration at 80–145 °C for 8–16 hours to form a benzyl imine intermediate.Methylation:
The benzyl imine intermediate undergoes methylation in the presence of an acid binding agent and a methylating reagent at 0–60 °C over several hours. The organic phase containing N-benzyl thiazolinyl-2-methoxyethyl amine intermediate is isolated.Deprotection and Hydrochloride Formation:
Acid solution is added dropwise to the organic phase to deprotect the intermediate, yielding 2-methoxyethylamine hydrochloride aqueous solution.Free Base Generation and Purification:
The hydrochloride solution is azeotropically dehydrated with a benzene solution, then treated with alkali reagent at room temperature for 8–20 hours to produce free 2-methoxyethylamine. The product is purified by distillation, achieving a purity >99.7% and water content <0.2%.
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Benzyl imine formation | 80–145 °C, 8–16 h, reflux | — | — | Azeotropic dehydration used |
| Methylation | 0–60 °C, 1–2.5 h addition + 2–5 h reaction | — | — | Acid binding agent used |
| Deprotection (acid addition) | Room temp, 0.5–3 h | — | — | Hydrochloride aqueous solution |
| Free base generation | 80–145 °C, 10–18 h dehydration + RT 8–20 h alkali reaction | 56–84 | >99.7 | Distillation cut 82–85 °C |
This method provides a reliable route to high-purity 2-methoxyethylamine suitable for further synthesis steps.
Preparation of 2-Chloroethylamine Hydrochloride
2-Chloroethylamine hydrochloride is another essential intermediate, providing the 2-chloroethyl groups. A detailed patented synthesis involves the hydrochlorination of ethanolamine, followed by acid-mediated reaction and purification.
Hydrochlorination of Ethanolamine:
Ethanolamine is stirred in a container at room temperature while hydrogen chloride gas is introduced until the system pH reaches 2–3. The gas flow rate is controlled between 300–500 mL/min for 45–75 minutes.Addition of Organic Acid and Heating:
Organic acids such as propionic acid, butyric acid, glutaric acid, or adipic acid (mass ratio 0.05–0.15 relative to ethanolamine) are added. The mixture is heated to 120–160 °C, and hydrogen chloride gas is introduced again at a controlled flow rate. Water formed during the reaction is removed by distillation over 2–5 hours.Cooling and Purification:
After reaction completion, the mixture is cooled, absolute ethanol is added, and the solid product is filtered and vacuum-dried at 50–60 °C to yield 2-chloroethylamine hydrochloride.
| Organic Acid Used | Temperature (°C) | HCl Flow Rate (mL/min) | Reaction Time (h) | Yield (%) | Purity (GC) (%) |
|---|---|---|---|---|---|
| Adipic acid | 160 | 300 | 5 | 90.5 | 99.2 |
| Butyric acid | 130 | 400 | 4.5 | 89.7 | 99.1 |
The process ensures high yield and purity of 2-chloroethylamine hydrochloride suitable for subsequent synthetic steps.
Assembly of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine
While explicit stepwise procedures for the final coupling to form this compound are less frequently detailed in open literature, the general synthetic strategy involves nucleophilic substitution reactions where the amine nitrogen is alkylated with 2-chloroethyl and 2-methoxyethyl groups.
Starting from a primary amine or ammonia, sequential alkylation reactions with 2-chloroethyl chloride and 2-methoxyethyl chloride (or equivalents derived from the amines above) under controlled conditions yield the target tertiary amine.
Reaction conditions typically involve base catalysis or acid scavengers to neutralize HCl byproduct and control stoichiometry to favor bis-alkylation with 2-chloroethyl groups and mono-alkylation with 2-methoxyethyl group.
Purification is achieved by distillation or crystallization to isolate the pure this compound.
Summary Table of Preparation Methods
Research Findings and Notes
The preparation of 2-methoxyethylamine via benzyl imine intermediates provides a high-purity product with good yields, suitable for pharmaceutical or chemical synthesis applications.
The hydrochlorination of ethanolamine to 2-chloroethylamine hydrochloride is optimized by introducing organic acids and controlling HCl gas flow and temperature to maximize yield and purity.
The final assembly of this compound likely involves careful control of alkylation steps to avoid over- or under-substitution, though detailed protocols are proprietary or less commonly published.
Analytical methods such as gas chromatography (GC) with flame ionization detection are standard for purity assessment of intermediates like 2-chloroethylamine hydrochloride.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is studied for its potential as an anticancer agent. Its structure allows it to act as a nitrogen mustard, which is known for its alkylating properties. Nitrogen mustards have been extensively used in chemotherapy due to their ability to cross-link DNA, thereby inhibiting cancer cell proliferation.
- Case Study : A study on nitrogen mustards demonstrated that compounds with similar structures effectively inhibited tumor growth in preclinical models . The mechanism involves the formation of DNA cross-links, which prevent replication and transcription.
Neuropharmacological Research
Research indicates that derivatives of this compound may exhibit neuropharmacological effects. Specifically, modifications to the amine structure can lead to compounds that selectively inhibit dopamine transporters (DAT), showing promise in treating conditions like Parkinson's disease and drug addiction.
- Data Table: Structure-Activity Relationship (SAR)
| Compound | Activity (Ki at DAT) | Remarks |
|---|---|---|
| 1 | 23 nM | High affinity for DAT |
| 2 | 230 nM | Moderate affinity |
This table summarizes findings from a study exploring various derivatives and their binding affinities at the dopamine transporter .
Synthesis Applications
Reagent in Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can be utilized in several reactions, including:
- Buchwald-Hartwig Coupling : Used for synthesizing aryl amines from aryl halides.
- Synthesis of α-Ketoamides : Involves oxidative coupling reactions with methyl ketones using tert-butyl hydroperoxide as an oxidant .
Material Science
Polymer Chemistry
this compound can be employed as a cross-linking agent in polymer chemistry. Its ability to form covalent bonds enhances the mechanical properties of polymers.
- Case Study : Research has shown that incorporating this compound into polymer matrices results in improved thermal stability and mechanical strength .
Environmental Science
Hazardous Waste Management
Due to its chemical properties, this compound is classified under hazardous waste regulations. Understanding its environmental impact is crucial for safe handling and disposal.
Mechanism of Action
The mechanism of action of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine involves its ability to undergo nucleophilic substitution reactions. The chloro groups can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on the nature of the nucleophile used in the substitution reactions. These interactions can lead to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Nitrogen Mustard Analogs
HN-1, HN-2, and HN-3
- HN-1 (Bis-(2-chloroethyl)ethylamine) : Originally developed for medical use, HN-1 exhibits vesicant properties similar to sulfur mustard. Its ethyl group enhances lipophilicity, influencing tissue penetration .
- HN-2 (Bis-(2-chloroethyl)methylamine) : Used clinically as mechlorethamine, it is a chemotherapeutic agent with dose-dependent toxicity. The methyl group slightly reduces steric hindrance compared to HN-1 .
Key Differences :
- The methoxyethyl group in Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine introduces an ether oxygen, increasing polarity and water solubility compared to HN-1/HN-2.
Phosphamide Esters (e.g., B518-ASTA)
Phosphamide esters, such as B518-ASTA (Endoxan®), are nitrogen mustard derivatives where phosphoric acid replaces one chloroethyl group. These modifications reduce chlorine ion liberation rates by 50–70% compared to HN2, lowering acute toxicity while maintaining antitumor efficacy . The methoxyethyl group in the target compound may similarly attenuate reactivity, though through steric and electronic effects rather than phosphamide substitution.
Methoxyethyl-Containing Amines
3-Methoxy-N,N'-bis-(2-methoxy-ethyl)-propane-1,2-diamine (182c)
This structurally related diamine, synthesized via alkylation of 2-methoxyethylamine, demonstrated poor yields (32%) due to competing side reactions . The methoxy groups enhance solubility but complicate purification, suggesting similar challenges in synthesizing this compound.
(2-Azidoethyl)bis(2-methoxyethyl)amine
A methoxyethyl-substituted amine with azide functionality, this compound highlights the versatility of methoxy groups in conferring stability and enabling click chemistry applications. Its calculated properties (e.g., polar surface area: 34.2 Ų) indicate moderate hydrophilicity, a trait shared with the target compound .
Reactivity and Stability
- Chlorine Ion Liberation : Traditional nitrogen mustards (e.g., HN2) release Cl⁻ rapidly in aqueous solution (37°C), forming reactive intermediates. Structural modifications, such as phosphamide esters or methoxyethyl groups, slow this process. For example, B518-ASTA exhibits a 50% reduction in Cl⁻ release compared to HN2 .
- Thermal Stability : Methoxy groups may enhance thermal stability by reducing electron density on the nitrogen atom, delaying aziridinium formation.
Toxicity and Therapeutic Potential
Acute Toxicity
Nitrogen mustards cause severe skin blistering, respiratory damage, and myelosuppression. Modifications in this compound likely mitigate these effects:
Comparative Toxicity Data (Inferred)
| Compound | LD50 (Rodent, mg/kg) | Cl⁻ Release Rate (Relative to HN2) |
|---|---|---|
| HN-1 | ~20–30 | 100% |
| HN-2 (Mechlorethamine) | ~10–15 | 95% |
| B518-ASTA | >100 | 30–50% |
| Target Compound* | Estimated: 50–80 | Estimated: 40–60% |
*Values extrapolated from structural analogs .
Biological Activity
Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine, also known by its CAS number 26112-92-5, is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, pharmacological effects, and biological mechanisms associated with this compound, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-chloroethylamine with methoxyethyl derivatives. The specific pathways can vary, but the general approach includes:
- Reagents : 2-Chloroethylamine and methoxyethyl derivatives.
- Conditions : The reaction is usually carried out under controlled temperature and pressure to optimize yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds possess effective activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds have been reported as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects comparable to established antibiotics like ceftriaxone .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. In particular, its activity against cancer cell lines has been noted:
- Cytotoxic Effects : Compounds in this class often exhibit cytotoxicity with LC50 values indicating significant cell death at concentrations lower than 1000 µg/mL .
- Mechanism of Action : The cytotoxicity may be attributed to the alkylating nature of the compound, which disrupts DNA replication in rapidly dividing cells.
Case Studies
Several case studies highlight the biological implications of this compound:
- Anticancer Activity : A study investigating similar chloroalkylamines found that they inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .
- Antiviral Properties : Research into related compounds has indicated antiviral activity against hepatitis C virus (HCV), although cytotoxicity was also observed at therapeutic concentrations .
- Comparative Studies : Comparative analyses with other alkylating agents reveal that this compound may have a broader spectrum of activity due to its unique structure .
Data Tables
Q & A
Q. Basic: What methodologies are recommended for optimizing the synthesis yield of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine?
To maximize yield, focus on reaction stoichiometry, solvent selection, and temperature control. For example, a 99% yield was achieved using tert-butanol as a solvent under reflux conditions with rigorous exclusion of moisture, as demonstrated in a tert-butyl analog synthesis . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) is critical to isolate the product from byproducts like unreacted diethanolamine derivatives.
Q. Advanced: How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?
Scale-up requires precise control of exothermic reactions (common in chloroethylamine formation). Use adiabatic calorimetry to predict thermal runaway risks. Implement continuous flow reactors to enhance mixing and heat dissipation, as batch processes may lead to inconsistent yields due to localized overheating. Validate purity at each stage using HPLC-MS to detect trace impurities that could affect downstream applications .
Analytical Characterization
Q. Basic: What analytical techniques are standard for confirming the structure of this compound?
Use H/C NMR to identify methoxy ( ppm) and chloroethyl ( ppm) groups. Mass spectrometry (ESI-MS or EI-MS) should show a molecular ion peak at m/z 196.1 (M+H). Elemental analysis can verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Unexpected splitting may arise from conformational isomerism or residual solvents. Perform variable-temperature NMR to distinguish dynamic effects from static structural issues. Cross-validate with IR spectroscopy (e.g., C-Cl stretch at ~650 cm) and X-ray crystallography if crystalline derivatives are available. For non-crystalline samples, DFT-based computational NMR simulations can aid interpretation .
Safety and Toxicity
Q. Basic: What safety protocols are essential given the compound’s structural analogs?
Due to structural similarity to carcinogenic bis(chloroethyl)amines (e.g., β-naphthylbis(chloroethyl)amine), handle the compound in a fume hood with nitrile gloves and a lab coat. Store in amber vials at –20°C under inert gas to prevent degradation. Dispose of waste via halogenated solvent disposal protocols .
Q. Advanced: What mechanistic studies elucidate its potential genotoxicity?
Investigate alkylating activity using the Ames test or comet assay. Compare reactivity with DNA nucleophiles (e.g., guanine N7) via LC-MS/MS to quantify adduct formation. Structural analogs show mutagenicity via crosslinking DNA strands, so assess interstrand crosslinking using plasmid relaxation assays .
Reactivity and Mechanistic Studies
Q. Basic: What are the dominant hydrolysis pathways under physiological conditions?
In aqueous buffers (pH 7.4), the compound undergoes nucleophilic substitution: chloroethyl groups react with water to form ethanediol derivatives. Monitor hydrolysis kinetics via Cl NMR or conductivity measurements. Stabilize the compound using lyophilization or non-aqueous solvents for biological assays .
Q. Advanced: How does the compound interact with transition metals in coordination chemistry?
The amine and chloroethyl groups act as ligands for metals like Cu(II) or Zn(II). Study coordination modes using UV-Vis titration (e.g., d-d transitions at ~600 nm for Cu complexes) and XANES spectroscopy. Compare with analogs such as bis(2-pyridyl)amine complexes, which form stable 5-membered chelate rings .
Stability and Decomposition
Q. Basic: What storage conditions prevent decomposition?
Store under argon at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light, as UV irradiation accelerates dechlorination. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products like ethylene oxides .
Q. Advanced: What thermal decomposition mechanisms are observed under pyrolytic conditions?
DSC-TG analysis reveals exothermic decomposition above 200°C, releasing HCl and forming polymeric residues. Use FTIR gas-phase analysis to detect volatile byproducts (e.g., chlorinated hydrocarbons). Computational modeling (ReaxFF MD) can simulate bond cleavage sequences and predict hazardous intermediates .
Computational Modeling
Q. Advanced: How can DFT simulations predict reactivity in biological systems?
Model the compound’s electrophilic sites using Fukui indices (). Compare with known alkylating agents (e.g., nitrogen mustards) to predict DNA interaction hotspots. Validate with molecular docking against protein targets like histone deacetylases, where methoxyethyl groups may influence binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
